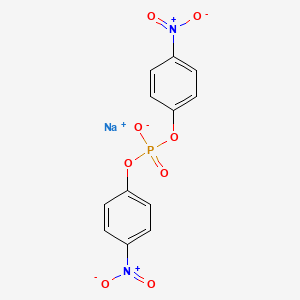

Sodium bis(4-nitrophenyl) phosphate

概要

説明

Sodium bis(4-nitrophenyl) phosphate is an organic phosphate compound with the molecular formula C12H8N2O8PNa. It is commonly used as a substrate in enzymatic assays, particularly for phosphodiesterase activity estimation. The compound is characterized by its white to pale yellow solid form and is soluble in water .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of sodium bis(4-nitrophenyl) phosphate typically involves the reaction of 4-nitrophenol with phosphorus oxychloride or triethyl phosphate, followed by neutralization with a base to yield the sodium salt . The reaction conditions often include:

Temperature: Controlled to avoid decomposition.

Solvent: Commonly used solvents include dichloromethane or chloroform.

Catalysts: Catalysts such as pyridine may be used to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Large-scale reactors: To handle the increased volume of reactants.

Continuous monitoring: To ensure consistent product quality.

Purification steps: Including crystallization and filtration to obtain the pure compound.

Types of Reactions:

Hydrolysis: this compound undergoes hydrolysis in the presence of water, yielding 4-nitrophenol and phosphoric acid.

Oxidation and Reduction: The nitro groups in the compound can undergo reduction to form amino derivatives under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in aqueous solutions with or without acidic or basic catalysts.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products:

Hydrolysis: Produces 4-nitrophenol and phosphoric acid.

Reduction: Produces amino derivatives of the original compound.

Substitution: Produces various substituted derivatives depending on the reagents used.

科学的研究の応用

Enzymatic Assays

Sodium bis(4-nitrophenyl) phosphate is primarily utilized as a substrate to assess the activity of phosphodiesterases (PDEs). PDEs play crucial roles in cellular signaling by hydrolyzing phosphodiester bonds in nucleotides. The compound's effectiveness as a substrate allows researchers to quantify PDE activity in various biological samples.

Case Study: Phosphodiesterase Activity in Wetland Plants

- A study examined the enzyme activity of root phosphodiesterases in wetland plants using this compound. The research indicated that these plants produce significant amounts of root phosphatases, emphasizing the importance of phosphodiesterases in nutrient cycling within wetland ecosystems .

Inhibition Studies

This compound is also employed in studies aimed at understanding the inhibition mechanisms of phosphodiesterases. By measuring the hydrolysis rate of this compound in the presence of potential inhibitors, researchers can derive insights into drug interactions and enzyme kinetics.

Research Findings: Inhibition Kinetics

- Research has demonstrated that this compound can be used to study the reaction kinetics and mechanisms of hydrolysis catalyzed by various metal complexes. This provides valuable information for designing inhibitors that target specific PDEs .

Toxicological Assessments

In toxicology, this compound serves as a model substrate for evaluating the effects of environmental pollutants on enzymatic functions. Its stability and reactivity make it suitable for assessing the impact of various compounds on phosphodiesterase activity.

Application: Evaluating Environmental Contaminants

- Studies have utilized this compound to investigate how contaminants affect enzyme activity in aquatic systems. This research is critical for understanding ecological impacts and developing remediation strategies .

Chemical Synthesis and Research

Beyond its biological applications, this compound is involved in synthetic chemistry as a reagent for various chemical reactions. Its ability to act as a phosphorylating agent makes it valuable in organic synthesis.

Example: Phosphorylation Reactions

- This compound can facilitate phosphorylation reactions, which are essential for synthesizing biologically active compounds. This application highlights its versatility beyond enzymatic assays .

Data Summary Table

作用機序

The primary mechanism of action of sodium bis(4-nitrophenyl) phosphate involves its role as a substrate for phosphodiesterase enzymes. The compound is hydrolyzed by these enzymes, resulting in the cleavage of the phosphate ester bond and the release of 4-nitrophenol and phosphoric acid . This reaction is often used to measure the activity of phosphodiesterase enzymes in various biological samples. The molecular targets include the active sites of phosphodiesterase enzymes, where the compound binds and undergoes enzymatic cleavage .

類似化合物との比較

4-Nitrophenyl phosphate disodium salt: Another commonly used substrate for phosphatase assays.

Bis(4-nitrophenyl) carbonate: Used in similar enzymatic studies but with different reactivity.

4-Nitrophenyl phenylphosphonate: Utilized in studies involving phosphonate esters.

Uniqueness: Sodium bis(4-nitrophenyl) phosphate is unique due to its dual nitrophenyl groups, which provide distinct reactivity and make it a versatile substrate for various enzymatic assays. Its ability to undergo multiple types of chemical reactions, including hydrolysis, reduction, and substitution, further enhances its utility in scientific research .

生物活性

Sodium bis(4-nitrophenyl) phosphate is a synthetic organic compound with the molecular formula . It is commonly used as a substrate in various enzymatic assays, particularly those involving phosphatases. The structure features two nitrophenyl groups attached to a phosphate moiety, which contributes to its reactivity and utility in biochemical applications.

| Property | Value |

|---|---|

| Molecular Weight | 362.16 g/mol |

| Solubility | 20 mg/mL in water |

| Storage Conditions | -20°C |

| CAS Number | 4043-96-3 |

Enzymatic Applications

BNPP is primarily recognized for its role as a substrate in enzyme assays. It is particularly effective for measuring the activity of alkaline phosphatase and phosphodiesterase enzymes. The hydrolysis of BNPP by these enzymes produces p-nitrophenol, which can be quantified spectrophotometrically.

Case Study: Phosphodiesterase Activity

A study demonstrated the use of BNPP in assessing phosphodiesterase (PDE) activity. The hydrolysis rate was measured over varying concentrations of BNPP, revealing a direct correlation between substrate concentration and enzyme activity. This relationship underscores the importance of BNPP as a reliable substrate for PDE assays .

The mechanism by which BNPP acts as a substrate involves the cleavage of the phosphate-oxygen bond by the enzyme, leading to the release of p-nitrophenol. This reaction can be monitored at 405 nm, providing a quantitative measure of enzyme activity.

Polarization Effects

Research utilizing X-ray diffraction and density functional theory (DFT) has revealed insights into the charge-density distribution within BNPP. Weak polarization effects from sodium cations are observed, particularly affecting the nitro groups. These findings suggest that the electronic environment around BNPP may influence its reactivity with enzymes .

Comparative Studies

A comparative study focused on the reactivity of BNPP with various nucleophiles under different pH conditions highlighted its versatility. The results indicated that BNPP exhibits enhanced reactivity in cationic micellar media, suggesting potential applications in drug delivery systems where micellar structures are utilized .

Table 2: Reactivity of BNPP with Nucleophiles at Varying pH Levels

| pH Level | Nucleophile Used | Reaction Rate (mol/s) |

|---|---|---|

| 7.0 | Hydroxide Ion | 0.05 |

| 8.0 | Ammonia | 0.10 |

| 9.0 | Ethanolamine | 0.15 |

| 12.0 | Sodium Hydroxide | 0.25 |

特性

CAS番号 |

4043-96-3 |

|---|---|

分子式 |

C12H9N2NaO8P |

分子量 |

363.17 g/mol |

IUPAC名 |

sodium;bis(4-nitrophenyl) phosphate |

InChI |

InChI=1S/C12H9N2O8P.Na/c15-13(16)9-1-5-11(6-2-9)21-23(19,20)22-12-7-3-10(4-8-12)14(17)18;/h1-8H,(H,19,20); |

InChIキー |

LMXBRLKQMVLVNN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])OC2=CC=C(C=C2)[N+](=O)[O-].[Na+] |

正規SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-].[Na] |

Key on ui other cas no. |

4043-96-3 |

関連するCAS |

645-15-8 (Parent) |

同義語 |

is(4-nitrophenyl)phosphate bis(4-nitrophenyl)phosphate, calcium salt bis(4-nitrophenyl)phosphate, sodium salt bis(p-nitrophenyl)phosphate bis(para-nitrophenol)phosphate bis-p-nitrophenyl phosphate BNPP-4 BpNPP |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is sodium bis(4-nitrophenyl) phosphate used to study artificial nucleases?

A: BNPP serves as a model substrate to investigate the ability of artificial nucleases to cleave phosphodiester bonds. [] These bonds are crucial for the integrity of DNA and RNA, and the ability to selectively break them has significant implications for biotechnology and medicine. BNPP's hydrolysis reaction, where a water molecule is used to break the phosphodiester bond, releases a colored product (4-nitrophenol), allowing for easy monitoring of the reaction rate using spectroscopic techniques. []

Q2: What is the significance of studying the effects of pH and metal ion variations on BNPP hydrolysis?

A: Investigating the influence of pH on BNPP hydrolysis catalyzed by lanthanide complexes provides valuable insights into the reaction mechanism. The research highlights that the rate of BNPP hydrolysis varies depending on the pH and the specific lanthanide complex used. [] This pH-dependence suggests that the protonation state of the complex, and potentially the substrate, plays a significant role in the catalytic activity. Additionally, comparing different lanthanide ions (e.g., europium, ytterbium, lanthanum) within the same complex structure helps researchers understand the impact of ionic radius and charge density on catalytic efficiency. This information is critical for designing more effective and selective artificial nucleases. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。